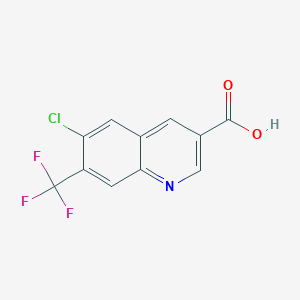

6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid

Description

6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid is a quinoline derivative characterized by a chloro substituent at position 6, a trifluoromethyl group at position 7, and a carboxylic acid moiety at position 2. This compound belongs to the broader class of quinolone antibiotics, which are known for their antibacterial activity through inhibition of bacterial DNA gyrase and topoisomerase IV. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the chloro substituent contributes to electronic effects that may improve target binding .

Properties

Molecular Formula |

C11H5ClF3NO2 |

|---|---|

Molecular Weight |

275.61 g/mol |

IUPAC Name |

6-chloro-7-(trifluoromethyl)quinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H5ClF3NO2/c12-8-2-5-1-6(10(17)18)4-16-9(5)3-7(8)11(13,14)15/h1-4H,(H,17,18) |

InChI Key |

CPNGVOAPCHRNTD-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C=C(C(=CC2=NC=C1C(=O)O)C(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-chloro-3-nitrobenzoic acid with trifluoromethyl aniline under acidic conditions, followed by cyclization to form the quinoline ring . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The quinoline ring can undergo oxidation or reduction reactions, depending on the reagents used.

Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alkoxides.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Cross-Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminoquinoline derivatives, while cross-coupling reactions can produce various biaryl compounds .

Scientific Research Applications

6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid has several scientific research applications:

Medicinal Chemistry: It is used in the development of antimicrobial agents due to its ability to inhibit bacterial growth.

Biological Research: The compound is used as a building block for the synthesis of bioactive molecules, including enzyme inhibitors and receptor antagonists.

Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and materials for electronic devices.

Mechanism of Action

The mechanism of action of 6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits bacterial enzymes, disrupting essential metabolic pathways and leading to bacterial cell death . The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

7-(Trifluoromethyl)quinoline-3-carboxylic Acid (CAS 71082-51-4)

- Key Differences : Lacks the chloro substituent at position 4.

- The similarity score (0.77) suggests moderate structural overlap but distinct biological activity profiles .

3-(Trifluoromethyl)quinoline-4-carboxylic Acid (CAS 588702-65-2)

- Key Differences : Trifluoromethyl group at position 3 and carboxylic acid at position 3.

- Implications: The altered substituent positions disrupt the pharmacophore critical for quinolone antibacterial activity. This compound’s lower similarity score (0.70) highlights reduced relevance to the target compound’s mechanism .

Halogen Substitution Patterns

7-Chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

- Key Differences : Features fluoro (position 6), nitro (position 8), and cyclopropyl (position 1) groups.

- Implications : The nitro group enhances antibacterial potency but may increase toxicity risks. The cyclopropyl group improves bacterial membrane penetration, a feature absent in the target compound. Decomposition temperature (256–257°C) suggests comparable thermal stability to the target compound .

7-Chloro-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic Acid (CAS 68077-26-9)

- Key Differences : Ethyl group at position 1 and fluoro at position 6.

- Implications : The ethyl ester (a prodrug) likely improves oral bioavailability but requires hydrolysis to the active carboxylic acid form. The fluoro substituent may offer narrower-spectrum activity compared to the trifluoromethyl group in the target compound .

(R)-7-(Azepan-3-ylamino)-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid Hydrochloride

- Key Differences: Azepane amino group at position 7 and hydrochloride salt form.

- Implications: The azepane group enhances solubility and target binding through hydrogen bonding.

Ethyl 7-Chloro-6-Fluoro-4-Hydroxyquinoline-3-Carboxylate (CAS 70458-93-4)

- Key Differences : Ethyl ester at position 3 and hydroxyl group at position 4.

- Implications : The ester acts as a prodrug, improving membrane permeability but requiring metabolic activation. The hydroxyl group may reduce acidity compared to the carboxylic acid in the target compound, altering ionization and tissue distribution .

Research Findings and Implications

- Antibacterial Spectrum : The target compound’s chloro and trifluoromethyl groups likely confer broader-spectrum activity compared to fluoro- or nitro-substituted analogs due to enhanced DNA gyrase inhibition .

- Solubility and Bioavailability : Compounds with ester prodrugs (e.g., ethyl esters) or salt forms (e.g., hydrochloride) exhibit superior solubility but require metabolic conversion, whereas the target compound’s free carboxylic acid may offer direct activity .

Biological Activity

6-Chloro-7-trifluoromethyl-quinoline-3-carboxylic acid is a synthetic compound belonging to the quinoline family, characterized by its unique molecular structure. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and antimalarial applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula for this compound is C10H6ClF3N, with a molecular weight of approximately 251.61 g/mol. The compound features:

- A chloro group at the 6th position

- A trifluoromethyl group at the 7th position

- A carboxylic acid functional group at the 3rd position

This arrangement influences its chemical reactivity and biological interactions, making it a valuable candidate for pharmaceutical development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its mechanism primarily involves inhibition of bacterial DNA gyrase, crucial for DNA replication and cell division. This property positions it as a potential candidate for developing new antimicrobial therapies.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 32 µg/mL |

| Candida albicans | 64 µg/mL |

Antimalarial Activity

In addition to its antimicrobial effects, this compound has been evaluated for its antimalarial properties. It has shown promising results against chloroquine-resistant strains of Plasmodium falciparum. In vitro studies revealed that derivatives of this compound exhibited IC50 values in the nanomolar range, indicating potent antiplasmodial activity .

Table 2: Antimalarial Activity of Derivatives

| Compound ID | IC50 (nM) against CQ-S | IC50 (nM) against CQ-R |

|---|---|---|

| 7a | 3.27 | 13.57 |

| 7b | 4.12 | 11.16 |

| 7g | 2.45 | 9.79 |

Cytotoxicity and Cancer Research

Recent studies have also explored the cytotoxic effects of this compound on various cancer cell lines. The presence of electron-withdrawing groups like trifluoromethyl enhances lipophilicity, which may improve cellular uptake and efficacy against cancer cells.

Table 3: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 5.88 |

| HepG2 | 15.83 |

| A549 | 19.51 |

These results suggest that modifications to the quinoline structure can lead to compounds with enhanced anticancer properties .

Study on Antimicrobial Efficacy

In a comprehensive study, researchers synthesized various derivatives of quinoline compounds including the target compound and assessed their antimicrobial efficacy against a panel of pathogens. The study concluded that modifications to the quinoline core significantly influenced antibacterial activity, with some derivatives outperforming standard antibiotics.

Evaluation in Antimalarial Drug Development

Another significant study focused on evaluating the antimalarial potential of compounds derived from quinoline structures. The findings indicated that compounds similar to this compound exhibited superior activity against resistant strains of malaria parasites, highlighting their potential as novel therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.